![molecular formula C14H12ClNO4S B13958064 Benzyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B13958064.png)
Benzyl [4-(chlorosulfonyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl [4-(chlorosulfonyl)phenyl]carbamate: is a chemical compound with the molecular formula C14H12ClNO4S and a molecular weight of 325.77 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Carbamoylation Method: One common method for synthesizing carbamates involves the reaction of carbonylimidazolide with a nucleophile in water.
Aryl Isocyanate Method: Another method involves the synthesis of aryl isocyanates from arylamines and carbon dioxide in the presence of DBU.
Transcarbamoylation: This method uses methyl carbamate as a carbamoyl donor in the presence of a tin catalyst.
Industrial Production Methods:
Industrial production of Benzyl [4-(chlorosulfonyl)phenyl]carbamate typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzyl [4-(chlorosulfonyl)phenyl]carbamate can undergo substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Catalytic Hydrogenation: The carboxybenzyl group can be removed using catalytic hydrogenation with palladium on carbon (Pd-C) and hydrogen gas (H2).
Strong Acids: The t-butyloxycarbonyl (Boc) protecting group can be removed using strong acids such as trifluoroacetic acid.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorosulfonyl group .
Applications De Recherche Scientifique
Chemistry: : Benzyl [4-(chlorosulfonyl)phenyl]carbamate is used as an intermediate in the synthesis of various organic compounds .
Biology: : In biological research, it can be used to study enzyme mechanisms and protein interactions due to its ability to form stable carbamate derivatives .
Industry: : In industrial applications, it is used in the production of polymers and other materials that require carbamate linkages .
Mécanisme D'action
The mechanism by which Benzyl [4-(chlorosulfonyl)phenyl]carbamate exerts its effects involves the formation of stable carbamate derivatives. These derivatives can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds with amino acid residues . This interaction can inhibit enzyme activity or alter protein function, making the compound useful in both research and therapeutic contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Carbamate: Similar in structure but with an ethyl group instead of a benzyl group.
Methyl Carbamate: Similar but with a methyl group instead of a benzyl group.
Phenyl Carbamate: Similar but with a phenyl group instead of a benzyl group.
Uniqueness
Benzyl [4-(chlorosulfonyl)phenyl]carbamate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications where specific reactivity is required .
Propriétés
Formule moléculaire |
C14H12ClNO4S |
|---|---|
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
benzyl N-(4-chlorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C14H12ClNO4S/c15-21(18,19)13-8-6-12(7-9-13)16-14(17)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
Clé InChI |
PGFIBVUEGHLHLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


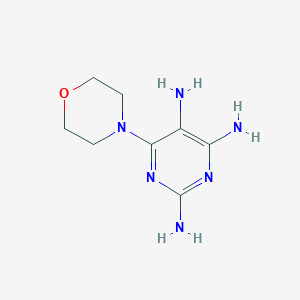
![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)
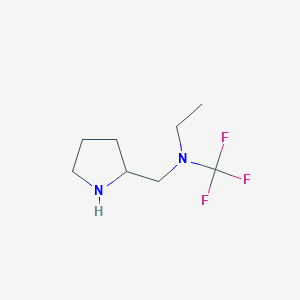
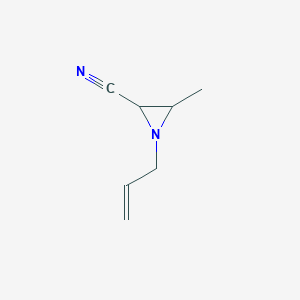
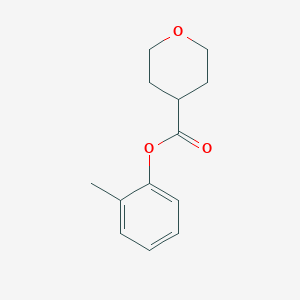
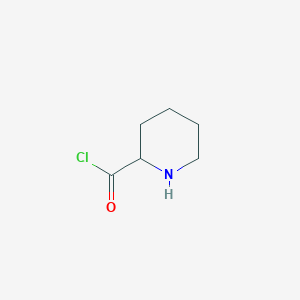
![2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B13958028.png)
![2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)
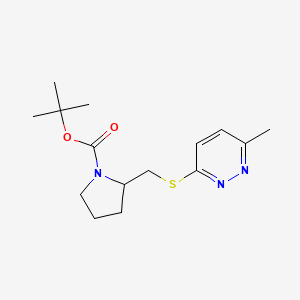
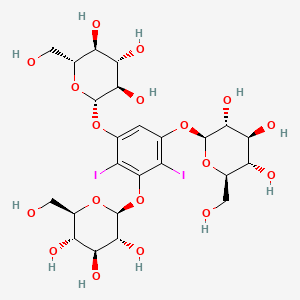
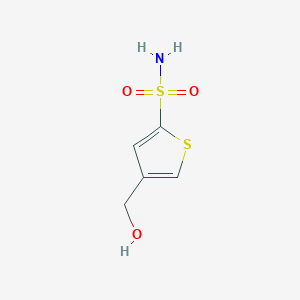
![3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)
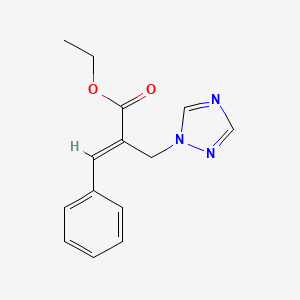
![benzyl 2-((2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)pyrrolidine-1-carboxylate](/img/structure/B13958058.png)
